molecular formula C10H8BrIN2S B15164966 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide CAS No. 480422-89-7

6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide

Cat. No.: B15164966
CAS No.: 480422-89-7
M. Wt: 395.06 g/mol
InChI Key: LEYKJAWHLXUGBD-UHFFFAOYSA-N
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Description

6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide is a chemical compound with the molecular formula C10H7BrN2S.HI. It is known for its unique structure, which includes a bromine atom, an indeno-thiazole ring, and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide typically involves the reaction of 6-bromoindeno[1,2-D]thiazole with an amine source under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted indeno-thiazole compounds .

Scientific Research Applications

6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4H-indeno[1,2-D]thiazol-2-amine
  • 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydrochloride
  • 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine sulfate

Uniqueness

6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide stands out due to its unique combination of a bromine atom, an indeno-thiazole ring, and an amine group

Properties

CAS No.

480422-89-7

Molecular Formula

C10H8BrIN2S

Molecular Weight

395.06 g/mol

IUPAC Name

6-bromo-4H-indeno[1,2-d][1,3]thiazol-2-amine;hydroiodide

InChI

InChI=1S/C10H7BrN2S.HI/c11-6-1-2-7-5(3-6)4-8-9(7)13-10(12)14-8;/h1-3H,4H2,(H2,12,13);1H

InChI Key

LEYKJAWHLXUGBD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=C1SC(=N3)N.I

Origin of Product

United States

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